Ethyl 6-(4-chlorophenyl)imidazo[2,1-B][1,3]thiazole-3-carboxylate
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Overview
Description
Ethyl 6-(4-chlorophenyl)imidazo[2,1-B][1,3]thiazole-3-carboxylate is a chemical compound belonging to the class of imidazo[2,1-B][1,3]thiazoles These compounds are characterized by their fused heterocyclic structure, which includes a thiazole ring and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-(4-chlorophenyl)imidazo[2,1-B][1,3]thiazole-3-carboxylate typically involves the following steps:
Condensation Reaction: The starting materials, such as 4-chlorophenylamine and ethyl 2-chloro-3-oxopropanoate, are subjected to a condensation reaction to form the imidazo[2,1-B][1,3]thiazole core.
Cyclization: The intermediate product undergoes cyclization under acidic conditions to form the fused heterocyclic structure.
Purification: The final product is purified through recrystallization or chromatography techniques.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Ethyl 6-(4-chlorophenyl)imidazo[2,1-B][1,3]thiazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be performed to modify the compound's structure.
Substitution: Substitution reactions can introduce different substituents at various positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Derivatives with carboxylic acid, aldehyde, or ketone groups.
Reduction Products: Reduced forms of the compound with different functional groups.
Substitution Products: Compounds with various substituents at different positions on the core structure.
Scientific Research Applications
Ethyl 6-(4-chlorophenyl)imidazo[2,1-B][1,3]thiazole-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in the development of new pharmaceuticals, particularly in the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
Ethyl 6-(4-chlorophenyl)imidazo[2,1-B][1,3]thiazole-3-carboxylate is unique due to its specific structural features and potential applications. Similar compounds include other imidazo[2,1-B][1,3]thiazoles and related heterocyclic compounds. These compounds share the fused ring structure but may differ in their substituents and functional groups, leading to different properties and applications.
Comparison with Similar Compounds
Imidazo[2,1-B][1,3]thiazole derivatives
Other chlorophenyl-substituted imidazoles
Related heterocyclic compounds with thiazole and imidazole rings
Properties
IUPAC Name |
ethyl 6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O2S/c1-2-19-13(18)12-8-20-14-16-11(7-17(12)14)9-3-5-10(15)6-4-9/h3-8H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYVJCZROJRQEAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC2=NC(=CN12)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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